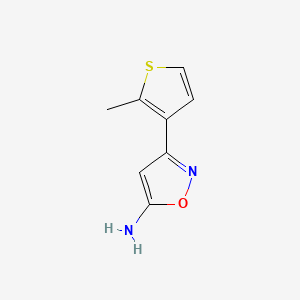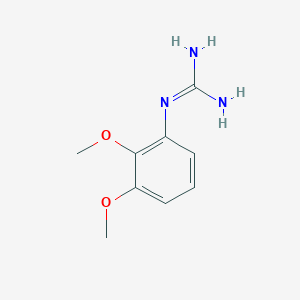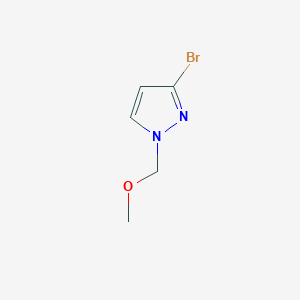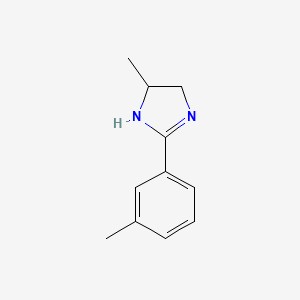
3-(2-Methylthiophen-3-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylthiophen-3-yl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with a 2-methylthiophene group. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
The synthesis of 3-(2-Methylthiophen-3-yl)isoxazol-5-amine typically involves the cyclocondensation of 2-methylthiophene-3-carboxylic acid with hydroxylamine hydrochloride under acidic conditions . The reaction is carried out in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the isoxazole ring. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
3-(2-Methylthiophen-3-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the isoxazole ring may produce amines .
Wissenschaftliche Forschungsanwendungen
3-(2-Methylthiophen-3-yl)isoxazol-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Methylthiophen-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor function by interacting with receptor binding sites, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylthiophen-3-yl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:
3-(Thiophen-2-yl)isoxazol-5-amine: This compound has a similar structure but lacks the methyl group on the thiophene ring.
5-(2-Chlorophenyl)isoxazol-3-yl)methylamine: This derivative features a chlorophenyl group instead of a thiophene group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C8H8N2OS |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
3-(2-methylthiophen-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,9H2,1H3 |
InChI-Schlüssel |
FSSOUFDYTARSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)







